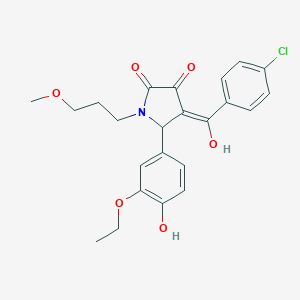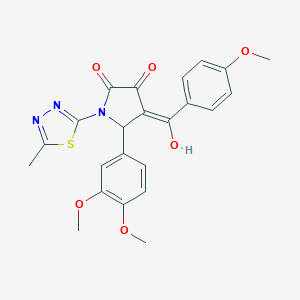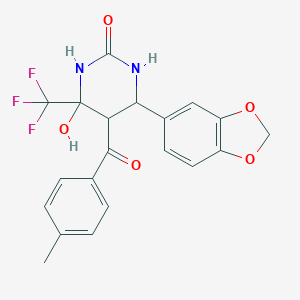![molecular formula C19H19N3O3S B257712 1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of key enzymes involved in various biological processes. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent.
Biochemical and Physiological Effects:
1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, fungi, and bacteria. The compound has also been shown to possess antioxidant and anti-inflammatory properties. In vivo studies have demonstrated its potential as an anticancer agent, with promising results in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide in lab experiments include its diverse range of potential applications and its relatively low toxicity. However, the compound is not commercially available, and its synthesis requires specialized equipment and expertise. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential as an anti-inflammatory and antioxidant agent for the treatment of various diseases. Further studies are also needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of 1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide involves the reaction of 2H-chromen-3-carbaldehyde, thiosemicarbazide, and piperidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate thiazole ring, which is then coupled with the piperidine-4-carboxylic acid to form the final product. The synthesis method has been optimized to yield a high purity product with good yield.
Applications De Recherche Scientifique
1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential as an anti-inflammatory and antioxidant agent. The diverse range of potential applications makes this compound an attractive target for further research.
Propriétés
Nom du produit |
1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide |
|---|---|
Formule moléculaire |
C19H19N3O3S |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
1-[(5E)-5-(2H-chromen-3-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c20-17(23)13-5-7-22(8-6-13)19-21-18(24)16(26-19)10-12-9-14-3-1-2-4-15(14)25-11-12/h1-4,9-10,13H,5-8,11H2,(H2,20,23)/b16-10+ |
Clé InChI |
KMXSKDDTQLSIGS-MHWRWJLKSA-N |
SMILES isomérique |
C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C\C3=CC4=CC=CC=C4OC3)/S2 |
SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=CC4=CC=CC=C4OC3)S2 |
SMILES canonique |
C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=CC4=CC=CC=C4OC3)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257629.png)
![2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257630.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257632.png)
![2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257635.png)
![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)

methanone](/img/structure/B257641.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)
![2-methoxyethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257643.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)

